molecular formula C8H3BrClN3 B13901963 2-(3-Bromo-6-chloropyridin-2-yl)malononitrile

2-(3-Bromo-6-chloropyridin-2-yl)malononitrile

Cat. No.: B13901963
M. Wt: 256.48 g/mol
InChI Key: WHWIMWHCNOUCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile typically involves the reaction of 3-bromo-6-chloropyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity for its targets . The propanedinitrile group can also play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the propanedinitrile group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

2-(3-bromo-6-chloropyridin-2-yl)propanedinitrile

InChI

InChI=1S/C8H3BrClN3/c9-6-1-2-7(10)13-8(6)5(3-11)4-12/h1-2,5H

InChI Key

WHWIMWHCNOUCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(C#N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.